Brigatinib - 1197953-54-0

Brigatinib

Catalog Number: EVT-261484
CAS Number: 1197953-54-0
Molecular Formula: C29H39ClN7O2P
Molecular Weight: 584.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Brigatinib (AP26113, Alunbrig) is a synthetic molecule classified as a tyrosine kinase inhibitor (TKI). [] It plays a significant role in scientific research as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and other kinases. [] Brigatinib has been extensively studied for its potential in treating cancers driven by these kinases.

Future Directions

Future research directions for Brigatinib include:- Further investigation into its efficacy in treating a broader range of ALK+ and ROS1+ malignancies. [] - Continued development of precision dosing strategies based on pharmacokinetic and pharmacodynamic modeling. [] - Exploration of combination therapies involving Brigatinib and other targeted agents or chemotherapies. [] - Research to identify potential biomarkers for predicting response to Brigatinib treatment and developing strategies to overcome resistance. [, ]

Crizotinib

Compound Description: Crizotinib is a first-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) used to treat ALK-positive non-small cell lung cancer (NSCLC) [1-23]. While effective, patients often develop resistance to Crizotinib, leading to disease progression [, ].

Relevance: Crizotinib serves as a crucial comparator to Brigatinib in numerous studies. Brigatinib, a next-generation ALK TKI, has demonstrated superior efficacy and improved outcomes compared to Crizotinib in patients with ALK-positive NSCLC [, , , , , , , , , , , ]. Notably, Brigatinib exhibits activity against many Crizotinib-resistant ALK mutations [, , , ].

Alectinib

Compound Description: Alectinib is a second-generation ALK TKI, like Brigatinib, used for treating ALK-positive NSCLC [, , , , , , ]. It also demonstrates efficacy in patients who have developed resistance to Crizotinib [, ].

Relevance: Alectinib is a key comparator to Brigatinib in assessing the efficacy and cost-effectiveness of first-line treatments for ALK-positive NSCLC [, , , , , , ]. While both drugs show significant improvements compared to Crizotinib, head-to-head trials are limited, and indirect comparisons suggest similar efficacy profiles [, ].

Lorlatinib

Compound Description: Lorlatinib is another third-generation ALK TKI designed to target ALK-positive NSCLC, particularly in cases with acquired resistance to other ALK inhibitors [, , ].

Relevance: Lorlatinib's relevance to Brigatinib lies in its application as a subsequent treatment option for patients who experience disease progression on Brigatinib [, , ]. Understanding the sequencing and effectiveness of these ALK inhibitors is crucial for managing ALK-positive NSCLC.

Ceritinib

Compound Description: Ceritinib is a second-generation ALK inhibitor used in ALK-positive NSCLC, often after treatment with Crizotinib [, , ].

Relevance: Similar to Alectinib, Ceritinib is relevant in the context of comparing the efficacy of different ALK inhibitors. Studies have shown Brigatinib to have potential advantages over Ceritinib in terms of progression-free survival [, ].

Gemfibrozil

Compound Description: Gemfibrozil is a strong inhibitor of the cytochrome P450 (CYP) enzyme CYP2C8 [].

Relevance: This study investigated the potential drug-drug interaction between Gemfibrozil and Brigatinib. Results showed that Gemfibrozil did not meaningfully affect Brigatinib's pharmacokinetics, indicating CYP2C8 is not a major metabolizing enzyme for Brigatinib [].

Itraconazole

Compound Description: Itraconazole is a strong inhibitor of the CYP3A enzyme, responsible for metabolizing various drugs, including Brigatinib [, ].

Relevance: Studies demonstrated that Itraconazole significantly increased Brigatinib exposure, leading to potential toxicity [, ]. Consequently, co-administration of Itraconazole with Brigatinib is not recommended, and if unavoidable, a dose reduction of Brigatinib is advised [, ].

Rifampin

Compound Description: Rifampin is a strong inducer of the CYP3A enzyme [, ].

Relevance: Co-administration of Rifampin with Brigatinib substantially reduced Brigatinib exposure, potentially impacting its efficacy. Therefore, concurrent use of Rifampin and Brigatinib is not recommended [, ].

Midazolam

Compound Description: Midazolam is a sensitive CYP3A substrate used as a probe drug in drug-drug interaction studies [].

Relevance: A study using Midazolam demonstrated that Brigatinib is a weak inducer of CYP3A in vivo []. This finding is crucial for understanding potential interactions of Brigatinib with other drugs metabolized by CYP3A.

Ensartinib

Compound Description: Ensartinib is a second-generation ALK inhibitor used in the treatment of ALK-positive NSCLC [].

Relevance: Similar to Alectinib and Ceritinib, Ensartinib serves as a comparator to Brigatinib in assessing the efficacy of various ALK inhibitors [].

Brigatinib-Analog

Compound Description: This compound shares a similar structure with Brigatinib and is also a potent and selective ALK inhibitor []. The specific structure of the analog is not disclosed in the provided abstract.

Relevance: The Brigatinib-Analog was used in a comparative pharmacokinetic and brain distribution study with Brigatinib in rats []. This research likely aimed to understand if structural modifications could lead to improved pharmacokinetic properties or brain penetration compared to Brigatinib.

Source and Classification

Brigatinib was developed by ARIAD Pharmaceuticals and received approval from the United States Food and Drug Administration in 2017 for use in patients with ALK-positive NSCLC. It is classified under the chemical group of phosphine oxides, which contributes to its pharmacological activity by enhancing its selectivity for ALK over other kinases.

Synthesis Analysis

Methods and Technical Details

The synthesis of brigatinib involves multiple steps, typically starting from simple organic compounds. A notable method includes the synthesis of the intermediate 2-methoxy-4-(4-(4-methylpiperazine-1-yl)piperidine-1-yl)aniline. Key steps in this synthesis involve:

  1. Formation of the Intermediate: The reaction employs bases such as potassium carbonate and catalysts like tetrabutylammonium bromide at temperatures ranging from 75-80 °C.
  2. Hydrogenation: In subsequent steps, hydrogen is introduced under pressure (0.6-1.0 MPa) at 50-55 °C to facilitate further reactions leading to the final product.
  3. Purification: The crude product undergoes recrystallization using a mixed solvent system, typically petroleum ether and ethyl acetate, to yield brigatinib in high purity .
Molecular Structure Analysis

Structure and Data

Brigatinib's molecular structure can be described as follows:

  • Molecular Formula: C22H25ClN4O2P
  • Molecular Weight: 442.92 g/mol
  • Structural Features: The molecule features a bis-anilino-pyrimidine moiety and a dimethyl phosphine oxide group which are crucial for its interaction with ALK. The presence of chlorine and methoxy groups enhances its binding affinity .

The U-shaped conformation allows brigatinib to effectively bind to the ATP-binding site of ALK, providing a mechanism for its inhibitory action.

Chemical Reactions Analysis

Reactions and Technical Details

Brigatinib undergoes several key reactions during its synthesis:

  1. Nucleophilic Substitution: The introduction of various functional groups occurs through nucleophilic substitution reactions involving piperidine derivatives.
  2. Hydrogenation Reactions: These are critical for forming the final structure, where hydrogen atoms are added across double bonds under controlled conditions.
  3. Purification Processes: Techniques such as liquid chromatography are employed to isolate brigatinib from byproducts and unreacted materials, ensuring high purity necessary for clinical use .
Mechanism of Action

Process and Data

Brigatinib functions primarily by inhibiting ALK, which is involved in cellular signaling pathways that promote tumor growth. Its mechanism includes:

  • Binding Affinity: Brigatinib binds selectively to the ATP-binding site of ALK, preventing phosphorylation and subsequent activation of downstream signaling pathways.
  • Inhibition of Tumor Growth: By blocking these pathways, brigatinib effectively reduces cell proliferation in tumors expressing ALK mutations.
  • Resistance Overcoming: It has shown efficacy against various resistant ALK mutations that arise from previous treatments with other inhibitors like crizotinib .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Brigatinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: It has moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.
  • Stability: The compound is stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties are significant for formulating effective drug delivery systems .

Applications

Scientific Uses

Brigatinib is primarily used in clinical oncology for treating patients with ALK-positive NSCLC. Its applications include:

  • Targeted Therapy: Used as a second-line treatment for patients who have progressed on crizotinib or other first-generation ALK inhibitors.
  • Research Tool: Investigated in preclinical studies for understanding resistance mechanisms in cancer therapy.
  • Diagnostic Imaging: Radiolabeled forms of brigatinib are being explored for positron emission tomography imaging to assess tumor characteristics non-invasively .
Chemical and Structural Characterization of Brigatinib

Molecular Architecture and Key Functional Groups

Bis-Anilinopyrimidine Core and Dimethylphosphine Oxide Substituent

Brigatinib (C₂₉H₃₉ClN₇O₂P; molecular weight 584.10 g/mol) features a bis-anilinopyrimidine core that serves as the structural foundation for its kinase inhibitory activity. The molecule incorporates a unique ortho-dimethylphosphine oxide (DMPO) substituent on the C4 aniline ring, distinguishing it from other anaplastic lymphoma kinase (ALK) inhibitors. This DMPO group functions as a potent hydrogen-bond acceptor, enabling critical interactions with the kinase domain of ALK while avoiding metabolic liabilities associated with conventional carbonyl-based acceptors. The phosphine oxide bond exhibits high chemical stability, as it does not undergo redox transformations typical of alcohols or carbonyls [5] [9].

Role of Hydrogen-Bond Acceptors in Target Binding

The DMPO moiety and pyrimidine nitrogen atoms form an intricate hydrogen-bond network with ALK's ATP-binding pocket. X-ray crystallography reveals that brigatinib's DMPO oxygen accepts hydrogen bonds from the hinge region residue Met1199 and the catalytic residue Lys1150. This dual interaction stabilizes the DFG-in conformation of ALK while displacing water molecules from the hydrophobic pocket. The chlorine atom at the C5 position of pyrimidine enhances hydrophobic contacts with the gatekeeper residue Leu1196, contributing to activity against resistance mutations [6] [9].

Table 1: Key Functional Groups and Their Roles in Brigatinib

Structural ElementChemical RoleBiological Function
Bis-anilinopyrimidine coreScaffold for kinase bindingAnchors molecule to ATP-binding site
Dimethylphosphine oxide (DMPO)Hydrogen-bond acceptorBinds Met1199/Lys1150; enhances selectivity
C5-chloropyrimidineHydrophobic anchorInteracts with Leu1196 gatekeeper residue
Dimethylamino piperidineSolubility enhancerImproves aqueous solubility without sacrificing potency

Synthesis Pathways and Optimization

Two-Step Synthesis Using N-[2-Methoxy-4-[4-(Dimethylamino) Piperidin-1-yl] Aniline] Guanidine and 2,4,5-Trichloropyrimidine

The optimized industrial synthesis involves a convergent two-step sequence:

  • Nucleophilic Aromatic Substitution: 2,4,5-Trichloropyrimidine reacts with 2-(dimethylphosphoryl)aniline at 80°C in n-butanol, selectively displacing the C4-chlorine to form 5-chloro-4-N-(2-dimethylphosphorylphenyl)-2,5-dihalopyrimidine intermediate [6].
  • Buchwald-Hartwig Amination: The intermediate couples with N-[2-methoxy-4-[4-(dimethylamino)piperidin-1-yl]aniline] guanidine using palladium catalysis (Pd₂(dba)₃/XantPhos system) in toluene at 110°C. This step installs the critical bis-anilino functionality, yielding brigatinib with >95% purity after crystallization [6].

Structure-Activity Relationship (SAR) Studies for ALK Inhibition

SAR studies revealed critical determinants of ALK inhibition:

  • DMPO Position: Ortho-substitution on the aniline ring improved potency 100-fold versus meta/para positions by enabling optimal hydrogen bonding [6].
  • Pyrimidine Substitution: C5-chlorine enhanced cellular potency against ALK⁺ Karpas-299 cells (IC₅₀: 8 nM vs 46 nM for unsubstituted analog) [7].
  • Piperidine Optimization: 4-Dimethylaminopiperidine increased solubility (pH 7.4 solubility: 337 μg/mL) while maintaining nanomolar potency against resistant mutants like L1196M and G1202R [6] [9].

Table 2: Impact of Structural Modifications on ALK Inhibition

Structural ModificationALK WT IC₅₀ (nM)ALK L1196M IC₅₀ (nM)Key Property Change
Removal of DMPO420>100098% loss of cellular potency
C5-H instead of Cl462105-fold ↓ blood-brain barrier penetration
4-Methylpiperidine (no NMe₂)1.13.23-fold ↓ solubility at pH 6.5
Brigatinib (optimized)0.60.8Balanced potency/solubility

Biopharmaceutics Classification System (BCS) Profile

Solubility and Permeability Across Physiological pH Ranges

Brigatinib is classified as a BCS Class I compound, demonstrating high solubility and high permeability:

  • Solubility Profile: Exhibits pH-dependent solubility with high solubility (<5 mg/mL) in acidic environments (pH 1.5–6.5) and reduced solubility at neutral pH (0.151 mg/mL in water). The pKa values (1.73, 3.65, 4.72, 8.04) reflect multiple protonatable sites, enabling salt formation in the stomach [8] [9].
  • Permeability Studies: In Caco-2 assays, apparent permeability (Papp) exceeds 20 × 10⁻⁶ cm/s, indicating complete absorption. The high permeability is attributed to moderate logP (2.94) and membrane diffusion facilitated by the dimethylaminopiperidine group. Rat intestinal perfusion models confirm >90% fraction absorbed [8] [9].
  • Dissolution Characteristics: Rapid dissolution (>85% in 15 min) in USP buffers pH 1.2–6.8, meeting criteria for waiving bioequivalence studies of solid dosage forms per FDA guidance [9].

Table 3: Solubility and Permeability Parameters of Brigatinib

ParameterValueTest Condition
Water solubility0.151 mg/mL25°C, pH 7.0
Solubility at pH 1.2>5 mg/mLSimulated gastric fluid, 37°C
Apparent permeability (Papp)22.4 × 10⁻⁶ cm/sCaco-2 model, pH 7.4
Human fraction absorbed>90% (estimated)Population PK modeling
Blood-brain barrier penetrationBrain-to-plasma ratio: 0.99Murine model, 180 mg/kg dose

Properties

CAS Number

1197953-54-0

Product Name

Brigatinib

IUPAC Name

5-chloro-4-N-(2-dimethylphosphorylphenyl)-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine

Molecular Formula

C29H39ClN7O2P

Molecular Weight

584.1 g/mol

InChI

InChI=1S/C29H39ClN7O2P/c1-35-15-17-37(18-16-35)21-11-13-36(14-12-21)22-9-10-24(26(19-22)39-2)33-29-31-20-23(30)28(34-29)32-25-7-5-6-8-27(25)40(3,4)38/h5-10,19-21H,11-18H2,1-4H3,(H2,31,32,33,34)

InChI Key

AILRADAXUVEEIR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Solubility

Insoluble

Synonyms

AP26113; AP-26113; AP 26113, Brigatinib; Alunbrig.

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2)C3=CC(=C(C=C3)NC4=NC=C(C(=N4)NC5=CC=CC=C5P(=O)(C)C)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.